N-(4-ETHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-3-14-8-10-15(11-9-14)21-18(26)12-27-20-19-24-23-13(2)25(19)17-7-5-4-6-16(17)22-20/h4-11H,3,12H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIOXQLPHLCSNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the triazoloquinoxaline core. This core can be synthesized through the cyclization of appropriate precursors under controlled conditions. The ethylphenyl group is then introduced via a substitution reaction, followed by the attachment of the acetamide group through an amidation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to reduce production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazoloquinoxaline moiety to its corresponding dihydro derivatives.
Substitution: The ethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ethylphenyl moiety.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(4-ethylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide typically involves multi-step chemical reactions that may include the use of specific reagents such as iron(III) chloride to facilitate the formation of the triazole and quinoxaline rings. The optimization of reaction conditions such as temperature and solvent choice is crucial to enhance yield and purity. The compound's molecular formula is , with a molecular weight of approximately 318.41 g/mol.
Antimicrobial Properties
Research indicates that compounds containing triazole and quinoxaline moieties exhibit significant antimicrobial activities. For instance, derivatives with similar structures have been tested against various microorganisms, demonstrating efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the triazole ring is particularly noted for its antifungal properties.
Anticancer Activity
This compound has been investigated for its anticancer potential. Studies involving similar quinoxaline derivatives have shown promising results in inhibiting cancer cell lines such as HCT-116 and MCF-7. Mechanisms of action include induction of apoptosis and inhibition of tyrosine kinases . The compound's ability to interact with cellular pathways makes it a candidate for further exploration in cancer therapy.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is vital for optimizing the pharmacological profile of this compound. By synthesizing and evaluating structurally related analogs, researchers can identify key features responsible for biological activity. For example:
- Triazole Ring : Known for its role in enhancing antimicrobial activity.
- Quinoxaline Moiety : Associated with anticancer properties due to its ability to modulate various biological targets.
Beyond medicinal applications, this compound may also have relevance in materials science. The presence of conjugated systems suggests potential applications in electronic devices or sensors due to their electronic and optical properties . Further research could explore these aspects to develop novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(4-ETHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazoloquinoxaline moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The compound may also interfere with cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazoloquinoxaline Derivatives
The target compound shares structural homology with anticancer agents in the [1,2,4]triazolo[4,3-a]quinoxaline class. For example:
- 2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide (): Structural Differences: Incorporates a bis-triazoloquinoxaline core and a 4-fluorophenyl group. Activity: Exhibited cytotoxicity against HePG-2, Hep-2, and Caco-2 cell lines (IC₅₀: 1.8–3.2 µM), Topo II inhibition, and G2/M cell cycle arrest .
Triazole-Acetamide Derivatives with Quinazoline/Quinoxaline Moieties
- N-(4-Acetamidophenyl)-2-{[3-(4-Methylphenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl]Sulfanyl}Acetamide (): Structural Differences: Contains a quinazolinone ring instead of triazoloquinoxaline and an acetylamino-phenyl group. Activity: Not explicitly reported, but quinazolinones are known for kinase inhibition and antimicrobial activity.
Orco Agonists with Triazole-Acetamide Scaffolds
- VUAA-1 (N-(4-Ethylphenyl)-2-[(4-Ethyl-5-Pyridin-3-yl-1,2,4-Triazol-3-yl)Sulfanyl]Acetamide) (): Structural Differences: Features a pyridinyl-triazole core instead of triazoloquinoxaline. Activity: Potent agonist of insect odorant receptor co-receptors (Orco), used in pest control . Comparison: The triazoloquinoxaline moiety in the target compound likely shifts its biological target from olfactory receptors to DNA-modulating enzymes (e.g., Topo II) .
Data Table: Key Structural and Functional Comparisons
Mechanistic and Functional Insights
- Anticancer Potential: The triazoloquinoxaline scaffold in the target compound is structurally poised for DNA intercalation and Topo II inhibition, akin to its fluorophenyl analog .
- Methyl Group on Triazoloquinoxaline: May reduce metabolic degradation compared to bulkier substituents.
Biological Activity
N-(4-Ethylphenyl)-2-({1-Methyl-[1,2,4]Triazolo[4,3-a]Quinoxalin-4-yl}Sulfanyl)Acetamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic potential.
Chemical Structure and Properties
The compound has a complex structure that includes a triazole and quinoxaline moiety, which are known for their diverse biological activities. The molecular formula is , and its molecular weight is approximately 344.44 g/mol .
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole and quinoxaline frameworks exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : A study highlighted that derivatives of quinoxaline showed effective inhibition against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for some derivatives ranged from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Compounds similar to this compound have also demonstrated antifungal effects against strains like Candida albicans .
Anticancer Potential
The triazole and quinoxaline derivatives have been explored for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : It has been proposed that the compound may inhibit specific kinases involved in cell proliferation and survival pathways .
- Case Studies : In vitro studies on human cancer cell lines have shown that certain derivatives can significantly reduce cell viability at concentrations as low as 10 μM .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key findings include:
- The presence of the ethyl group enhances lipophilicity, potentially improving cellular uptake.
- The triazole moiety contributes to the compound's ability to interact with biological targets effectively .
Synthesis
The synthesis of this compound involves multi-step reactions:
- Formation of Quinoxaline Derivative : Starting materials undergo cyclization reactions to form the quinoxaline core.
- Introduction of Triazole Moiety : Triazole is introduced via a nucleophilic substitution reaction.
- Final Acetylation : The final step involves acetylation to yield the target compound .
Research Findings and Data Tables
Q & A
Q. What are the common synthetic pathways for N-(4-ethylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting from quinoxaline and triazole precursors. Key steps include:
- Nucleophilic substitution to introduce the sulfanyl group.
- Acetylation of the amine group using chloroacetonitrile or acetyl chloride under basic conditions (e.g., NaOH in DMF) .
- Cyclization to form the triazoloquinoxaline core via thermal or catalytic methods.
Optimization strategies: - Control temperature (60–80°C) and solvent polarity (DMF or ethanol) to enhance yield.
- Use HPLC to monitor intermediate purity and reduce side products .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- NMR spectroscopy : Analyze chemical shifts for the methyl group on the triazole (δ ~2.5 ppm) and the ethylphenyl moiety (δ ~1.2–1.4 ppm for CH₃, δ ~2.6 ppm for CH₂).
- IR spectroscopy : Confirm sulfanyl (C–S) stretches at 600–700 cm⁻¹ and carbonyl (C=O) bands at ~1650 cm⁻¹.
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ calculated for C₂₁H₂₀N₆O₂S = 444.14) .
Q. What methodologies are used to evaluate its pharmacological activity in preclinical studies?
- In vitro cytotoxicity assays : Use MTT or resazurin-based viability tests on cancer cell lines (e.g., HePG-2, Caco-2) with IC₅₀ calculations .
- Enzyme inhibition assays : Measure topoisomerase II inhibition via DNA relaxation assays using agarose gel electrophoresis .
- Apoptosis detection : Employ flow cytometry with Annexin V/PI staining to quantify apoptotic cells .
Advanced Research Questions
Q. How can researchers elucidate the compound’s mechanism of action in targeting topoisomerase II?
- Molecular docking : Use software like AutoDock Vina to model interactions between the triazoloquinoxaline core and the TOPOII DNA-binding domain .
- Competitive inhibition assays : Compare IC₅₀ values with known inhibitors (e.g., etoposide) to assess binding affinity.
- Cellular imaging : Apply confocal microscopy with fluorescent probes (e.g., DAPI) to observe DNA damage in treated cells .
Q. What strategies are recommended for designing structure-activity relationship (SAR) studies?
- Substituent variation : Synthesize analogs with modifications to the ethylphenyl group (e.g., halogenation) or triazole methyl group (e.g., bulkier alkyl chains).
- Bioisosteric replacement : Replace the sulfanyl group with sulfonyl or amine linkers to evaluate solubility and potency trade-offs .
- 3D-QSAR modeling : Generate CoMFA/CoMSIA models to predict activity cliffs and guide synthesis .
Q. How should researchers address discrepancies in cytotoxicity data across different cell lines?
- Cross-validation : Repeat assays in triplicate using standardized protocols (e.g., ATCC-recommended culture conditions).
- Mechanistic profiling : Compare gene expression (RNA-seq) or proteomic profiles (LC-MS) of sensitive vs. resistant cell lines to identify resistance pathways .
- Statistical modeling : Apply ANOVA or machine learning (e.g., random forest) to isolate confounding variables (e.g., metabolic activity, efflux pumps) .
Q. What experimental approaches are effective in overcoming solubility challenges for in vivo studies?
- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve bioavailability.
- Nanoformulations : Encapsulate the compound in liposomes or PLGA nanoparticles for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
